

Application Notes and Protocols: K783-0308 for Surgical Tracking and Visualization

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Intraoperative fluorescence imaging is a rapidly advancing field that provides real-time, high-contrast visualization of biological structures and processes during surgery.[1][2][3] Near-infrared (NIR) fluorescent probes, in particular, offer significant advantages for surgical guidance due to their ability to penetrate deeper into tissues and produce a higher signal-to-background ratio compared to probes in the visible spectrum.[1][3][4] K783-0308 is a novel near-infrared fluorescent probe designed for the specific tracking and visualization of targeted tissues during surgical procedures. These application notes provide an overview of K783-0308's properties and detailed protocols for its use in preclinical surgical models.

Properties of K783-0308

K783-0308 is a targeted fluorescent probe, meaning it is designed to bind to specific biomarkers present on target cells, such as cancer cells.[2][3] This specificity allows for a high concentration of the probe within the target tissue, enhancing the fluorescence signal and improving the accuracy of tumor margin detection.[2] Alternatively, K783-0308 can be designed as an "activatable" probe, which remains in a non-fluorescent state until it interacts with a specific enzyme or biomarker within the target microenvironment, further increasing the target-to-background ratio.[2][5][6]

Table 1: Spectroscopic Properties of K783-0308



Property	Value
Excitation Wavelength (λex)	780 nm
Emission Wavelength (λem)	810 nm
Molar Extinction Coefficient (ε)	250,000 M ⁻¹ cm ⁻¹
Quantum Yield (Φ)	0.15
Stokes Shift	30 nm

Table 2: Physicochemical Properties of K783-0308

Property	Value
Molecular Weight	~1200 g/mol
Solubility	Soluble in DMSO, PBS
Purity	>95% (HPLC)
Storage	-20°C, protected from light

Experimental Protocols Protocol 1: In Vivo Imaging of K783-0308 in a Murine Tumor Model

This protocol describes the intravenous administration of **K783-0308** and subsequent imaging in a mouse model bearing a subcutaneous tumor.

Materials:

- K783-0308
- Phosphate-buffered saline (PBS), sterile
- Dimethyl sulfoxide (DMSO)



- Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)
- In vivo imaging system equipped for NIR fluorescence detection
- Anesthesia (e.g., isoflurane)

Procedure:

- Probe Preparation:
 - Dissolve K783-0308 in DMSO to create a 1 mM stock solution.
 - \circ Further dilute the stock solution in sterile PBS to a final injection concentration of 100 μ M. The final DMSO concentration should be less than 5% to avoid toxicity.
- Animal Preparation:
 - Anesthetize the tumor-bearing mouse using isoflurane (2% in oxygen).
 - Place the mouse on the imaging system's heated stage to maintain body temperature.
- Probe Administration:
 - \circ Administer 100 µL of the 100 µM **K783-0308** solution via tail vein injection.
- Fluorescence Imaging:
 - Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8,
 24, and 48 hours) to determine the optimal imaging window.
 - Use an appropriate filter set for NIR imaging (e.g., 760 nm excitation, 800 nm emission).
 - Acquire a brightfield image for anatomical reference.
- Data Analysis:
 - Quantify the fluorescence intensity in the tumor and surrounding healthy tissue using the imaging system's software.



o Calculate the tumor-to-background ratio (TBR) at each time point.

Table 3: Representative Tumor-to-Background Ratios (TBR) Post-Injection

Time Point (hours)	Average Tumor Fluorescence (a.u.)	Average Background Fluorescence (a.u.)	Tumor-to- Background Ratio (TBR)
1	5000	2000	2.5
4	8000	1500	5.3
8	12000	1200	10.0
24	15000	1000	15.0
48	10000	800	12.5

Protocol 2: Ex Vivo Validation of K783-0308 Accumulation

This protocol validates the in vivo imaging results by examining the fluorescence of excised organs.

Materials:

- Mice from Protocol 1
- · Surgical tools for dissection
- In vivo imaging system or a dedicated ex vivo imaging system

Procedure:

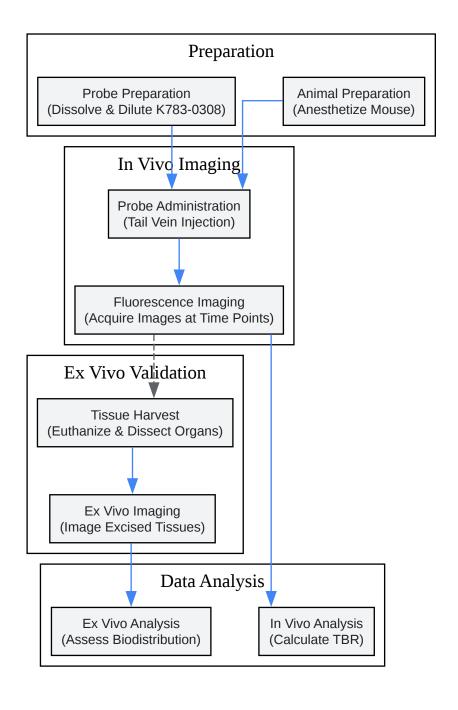
- Tissue Harvest:
 - At the optimal imaging time point determined in Protocol 1 (e.g., 24 hours), euthanize the mouse.



- o Carefully dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
- Ex Vivo Imaging:
 - Arrange the excised tissues on a non-fluorescent surface.
 - Image the tissues using the same NIR fluorescence imaging settings as in Protocol 1.
- Data Analysis:
 - Quantify the average fluorescence intensity for each organ.
 - Compare the fluorescence intensity of the tumor to that of the other organs to assess biodistribution and specific accumulation.

Visualizations

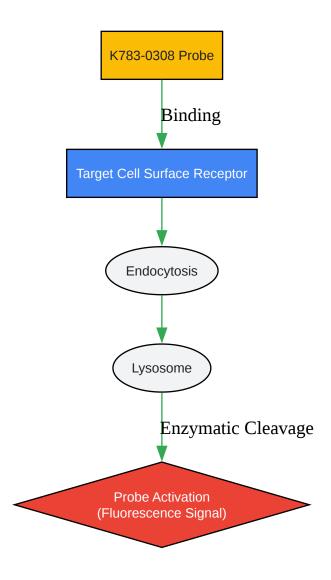




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Caption: Experimental workflow for in vivo and ex vivo imaging of K783-0308.





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